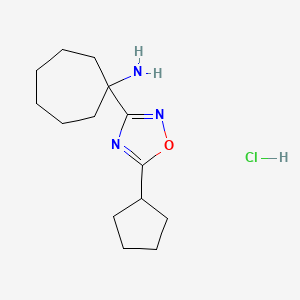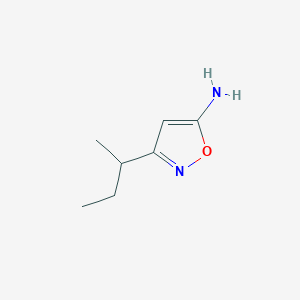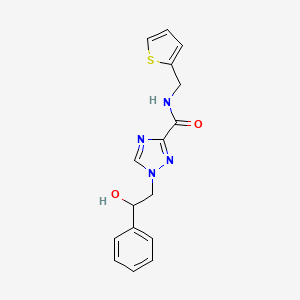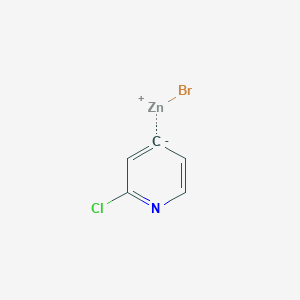
2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide" is a structurally complex molecule that may be related to various thiophene derivatives synthesized for their potential biological activities. Thiophene derivatives have been extensively studied due to their diverse pharmacological properties, including inhibition of enzymes like urokinase-type plasminogen activator (uPA) , potential as cholinesterase inhibitors , antiarrhythmic activities , and anti-trypanosomal properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of benzo[b]thiophene-2-carboxamidines involves the preparation of key intermediates like methyl 4-iodobenzo[b]thiophene-2-carboxylate, followed by amidination and palladium-catalyzed coupling reactions . Similarly, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy involving photocatalysis under visible light . These methods highlight the versatility of synthetic approaches in creating thiophene derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their biological activity. For example, the crystallographic study of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide revealed a monoclinic system with specific crystal parameters, and the structure's stability is maintained by hydrogen bonds and π-π interactions . Such detailed structural information is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, thiophene-2-carboxamide can react with different reagents like benzaldehyde, formic acid, and phenylisothiocyanate to yield pyrimidinone derivatives . These reactions are important for the diversification of thiophene-based compounds and the discovery of new drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of substituents like the benzylsulfonyl group can affect the compound's solubility, stability, and reactivity. The electronic properties, such as the HOMO-LUMO energy gap, can be investigated using density functional theory (DFT) to predict the compound's reactivity and biological activity . These properties are critical for the compound's pharmacokinetic and pharmacodynamic profiles.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research on thiophene derivatives, including compounds structurally related to "2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide," has focused on their synthesis and the exploration of their chemical reactions. For example, the study of dearomatising cyclisations of thiophenecarboxamides reveals the potential for creating complex molecules through rearrangements, which could be pivotal in developing novel organic compounds with unique properties (Clayden et al., 2004). Additionally, the palladium-catalyzed arylation of thiophenes has been investigated, indicating the utility of such compounds in constructing sulfonic amides and esters, which are valuable in various synthetic applications (Bheeter et al., 2013).
Catalysis and Material Science
In materials science, benzene-sulfonate and -carboxylate copper polymers derived from related structures have demonstrated applications in catalysis, specifically in the oxidation of cyclohexane. This showcases the role of thiophene-derived compounds in enhancing catalytic processes, potentially contributing to more efficient and sustainable chemical reactions (Hazra et al., 2016).
Medicinal Chemistry and Pharmacology
Thiophene derivatives have been extensively studied for their biological activities. For instance, novel substituted thiophene derivatives synthesized from similar core structures have shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings underscore the potential of thiophene-based compounds in drug development, providing a foundation for further exploration in the treatment of various conditions (Amr et al., 2010).
Polymer Science
Polyamides and poly(amide-imide)s derived from benzophenones, including those with thiophene components, have been synthesized and characterized, revealing their high thermal stability and potential application in the field of high-performance materials. This suggests that thiophene-based compounds could contribute to the development of new materials with desirable thermal and mechanical properties (Saxena et al., 2003).
Mécanisme D'action
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Propriétés
IUPAC Name |
2-(3-benzylsulfonylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c16-14(19)12-6-8-22-15(12)17-13(18)7-9-23(20,21)10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFXQTCHOIKZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2551124.png)



![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)

![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)
![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)



![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)
